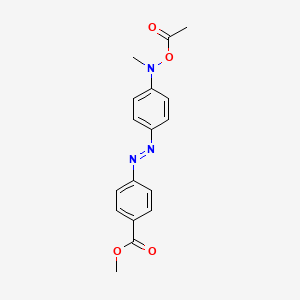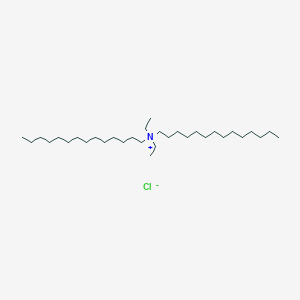
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a cationic surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include diethylamine and tetradecyl chloride, which react in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various techniques such as crystallization and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxide salt.
Scientific Research Applications
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: The compound is employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to increased permeability. This property is particularly useful in applications such as drug delivery and antimicrobial formulations.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-tetradecyltetradecan-1-aminium chloride
- N,N-Diethyl-N-hexadecyltetradecan-1-aminium chloride
- N,N-Dimethyl-N-hexadecyltetradecan-1-aminium chloride
Uniqueness
N,N-Diethyl-N-tetradecyltetradecan-1-aminium chloride is unique due to its specific alkyl chain length and diethyl substitution, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Properties
CAS No. |
51277-92-0 |
|---|---|
Molecular Formula |
C32H68ClN |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
diethyl-di(tetradecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33(7-3,8-4)32-30-28-26-24-22-20-18-16-14-12-10-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
TUNCWQIQJVUWGW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


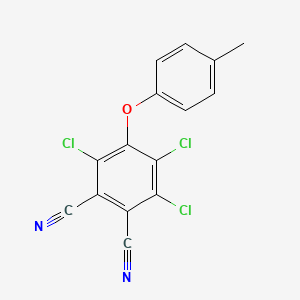
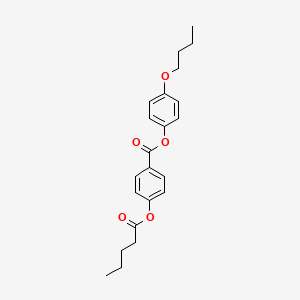
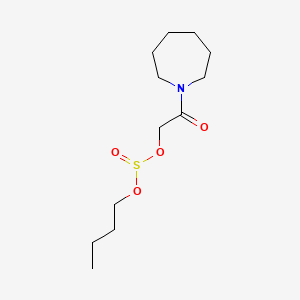
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

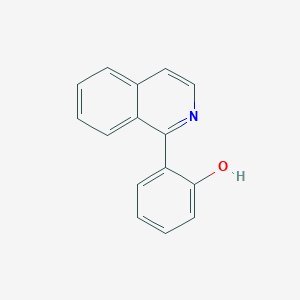
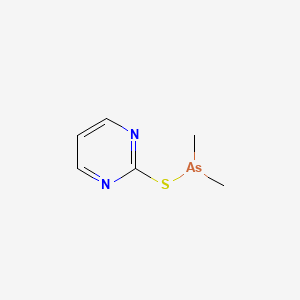


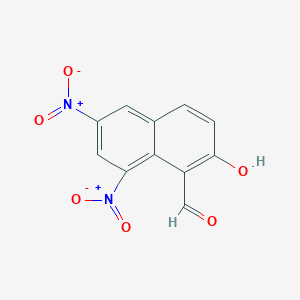
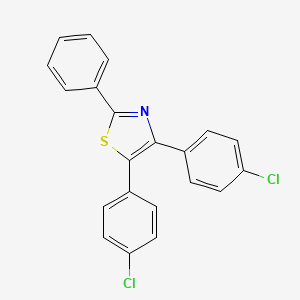
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)

